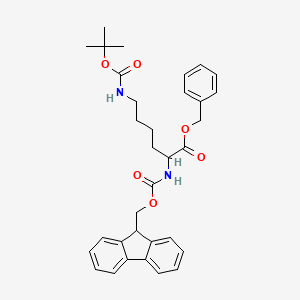![molecular formula C11H6Cl2N2O B13681619 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at positions 6 and 8, along with a furyl group at position 2, imparts unique chemical properties to this compound. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination to introduce the chlorine atoms at positions 6 and 8. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazo derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks chlorine atoms at positions 6 and 8.
6-Chloro-2-(2-furyl)imidazo[1,2-a]pyridine: Contains only one chlorine atom at position 6.
Uniqueness: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C11H6Cl2N2O |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
6,8-dichloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2O/c12-7-4-8(13)11-14-9(6-15(11)5-7)10-2-1-3-16-10/h1-6H |
InChI Key |
WWQFYSJVVVFJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)











